1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of oxetane derivatives has been a topic of interest in recent years. Oxetanes, as strained cyclic ethers, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .Chemical Reactions Analysis
Oxetanes have been known to undergo various chemical reactions, including ring-opening and ring-expansion reactions .Scientific Research Applications
Synthesis and Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Oxetane derivatives have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
- Methods : Numerous studies have been conducted into the synthesis of new oxetane derivatives. These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
- Results : The applications of oxetane derivatives have driven numerous studies into the synthesis of new oxetane derivatives .
Chemical Space Exploration of Oxetanes
- Field : Chemical Biology
- Application : This research focuses on new derivatives bearing an oxetane group to extend accessible chemical space for further identification of kinase inhibitors .
- Methods : The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .
- Results : Known as a nonclassical isoster of the carbonyl group, due to its high polarity and great ability to function as an acceptor of hydrogen bond, oxetane seems to be an attractive and underexplored structural motif in medicinal chemistry .
Synthesis of Peptides and Peptidomimetics
- Field : Biochemistry
- Application : 4-bromo-1-(oxetan-3-yl)piperidine hydrochloride, an oxetane derivative, is used in the synthesis of peptides and peptidomimetics.
- Methods : These compounds can be used to study the structure and function of proteins.
- Results : It is also used in the synthesis of small molecules, which can be used to study the biochemical and physiological properties.
Synthesis of Heterocyclic Amino Acid Derivatives
- Field : Organic Chemistry
- Application : Oxetane derivatives are used in the synthesis of new heterocyclic amino acid derivatives .
- Methods : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Evaluation of Physicochemical Properties
- Field : Physical Chemistry
- Application : Oxetane derivatives are evaluated for their physicochemical properties .
- Methods : The carboxylic acid of 1 is replaced with these four-membered ring heterocycles, resulting in a drastic reduction in acidic character .
- Results : Sulfone derivative 6 exhibits a pK a value of 9.3, while all other derivatives were found to have pK a values >12 .
Synthesis of Heterocyclic Amino Acid Derivatives
- Field : Heterocyclic Chemistry
- Application : Oxetane derivatives are used in the synthesis of new heterocyclic amino acid derivatives .
- Methods : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Future Directions
Oxetanes have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties. The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . This suggests that “1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid” and similar compounds may have potential applications in medicinal chemistry.
properties
IUPAC Name |
1-(oxetan-3-yl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)5-1-8-9(2-5)6-3-12-4-6/h1-2,6H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZDAQAXRCGWBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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